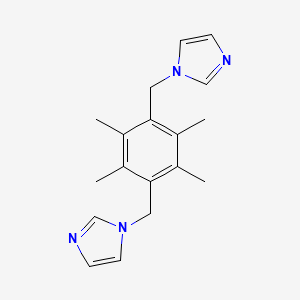

1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole)

Description

Chemical Identity and Properties

1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) (CAS: 1012075-54-5), commonly abbreviated as bimx or BTIB, is a nitrogen-rich ligand with the molecular formula C₁₈H₂₂N₄ and a molecular weight of 294.39 g/mol . The compound features a central 2,3,5,6-tetramethyl-1,4-phenylene core linked to two imidazole rings via methylene bridges. Key properties include:

- Solubility: Readily soluble in polar aprotic solvents such as DMF and DMSO .

- Stability: Stable under ambient conditions when stored in sealed containers .

Applications in Coordination Chemistry This ligand is widely employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its rigid tetramethylphenylene backbone and dual imidazole donor sites enable the formation of diverse architectures, such as:

- [Zn(bdc)(bimx)]: A zinc-based MOF with bdc (1,3-benzenedicarboxylic acid) co-ligands .

- [Cd(BDC)(m-bitmb)(H₂O)]: A cadmium coordination polymer exhibiting structural flexibility .

- Eu(III) and Cd(II) complexes: Zwitterionic derivatives of this ligand have been used to create luminescent Eu(III) polymers and Cd(II) compounds with separated charge centers, highlighting its versatility in stabilizing metal ions with distinct electronic environments .

Properties

Molecular Formula |

C18H22N4 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1-[[4-(imidazol-1-ylmethyl)-2,3,5,6-tetramethylphenyl]methyl]imidazole |

InChI |

InChI=1S/C18H22N4/c1-13-14(2)18(10-22-8-6-20-12-22)16(4)15(3)17(13)9-21-7-5-19-11-21/h5-8,11-12H,9-10H2,1-4H3 |

InChI Key |

UIANYESDIYVJNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1CN2C=CN=C2)C)C)CN3C=CN=C3)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, imidazole and 3,6-bis(bromomethyl)durene are refluxed in methanol at 65°C for 16 hours under inert conditions. The molar ratio of imidazole to the dibromide is critical, typically maintained at 2:1 to ensure complete bis-alkylation. The reaction achieves a moderate yield of 56%, attributed to steric hindrance from the tetramethyl groups on the phenylene ring, which slows nucleophilic attack.

Table 1: Synthesis Parameters

Purification and Characterization

Post-reaction, the product is isolated by decanting the methanol phase, followed by sequential washes with ethyl acetate and anhydrous diethyl ether to remove unreacted starting materials. Final purification via vacuum drying at 60°C yields a white crystalline solid. Structural confirmation is achieved through NMR, mass spectrometry, and X-ray crystallography.

Comparative Analysis of Related Bis-Imidazolium Syntheses

While the target compound’s synthesis is distinct, analogous methods for bis-imidazolium derivatives provide contextual insights:

Solvent and Temperature Effects

Alternative solvents like dimethyl sulfoxide (DMSO) enable reactions at lower temperatures (50°C) but require extended durations (24 hours). For example, 1,4-bis(2-methylimidazole-1-methyl)benzene is synthesized in DMSO at 50°C, highlighting the trade-off between solvent polarity and reaction kinetics. Methanol’s higher polarity may enhance solubility of the aromatic dibromide, justifying its use despite elevated temperatures.

Leaving Group Reactivity

The choice of leaving groups significantly impacts efficiency. Bromine, a superior leaving group compared to chlorine, facilitates faster alkylation, as evidenced by the 16-hour reaction time for the target compound versus 24 hours for chloro-analogues.

Table 2: Comparison with Bis-Imidazolium Syntheses

| Compound | Leaving Group | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Target Compound | Br | MeOH | 65 | 16 | 56 |

| 1,4-Bis(1-vinylimidazolium)benzene | Cl | DMSO | 50 | 24 | 42 |

| 1,4-Bis(2-methylimidazolium)benzene | Br | H2O | 120 | 48 | 68 |

Mechanistic Considerations and Challenges

Steric and Electronic Factors

The tetramethyl substituents on the phenylene ring introduce steric hindrance, necessitating prolonged heating to overcome kinetic barriers. Additionally, the electron-donating methyl groups reduce the electrophilicity of the benzylic bromines, further slowing the reaction compared to unsubstituted analogues.

Side Reactions and Byproducts

Competing mono-alkylation or oligomerization is mitigated by using excess imidazole (2.5–3.0 equivalents). However, trace moisture may hydrolyze the dibromide to diols, underscoring the need for anhydrous conditions.

Scalability and Industrial Relevance

The method’s scalability is limited by the moderate yield and high cost of 3,6-bis(bromomethyl)durene (≈$95.00/g). Innovations in dibromide synthesis—such as catalytic bromination of durene—could enhance feasibility .

Chemical Reactions Analysis

Types of Reactions

1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The imidazole rings can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with amine or alkyl groups.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit significant antimicrobial properties. Studies have shown that modifications in the imidazole structure can enhance antibacterial and antifungal activities. For instance, derivatives with specific substituents have been reported to show improved efficacy against various pathogens .

Anticancer Potential

Imidazole compounds have also been explored for their anticancer properties. The ability of imidazole to interact with biological macromolecules makes it a candidate for developing new anticancer agents. In particular, the compound's structural features may allow it to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of imidazole derivatives. The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Materials Science Applications

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has implications for materials science. For example, studies have shown that similar imidazole-based ligands can coordinate with transition metals to form stable complexes that exhibit interesting electronic and optical properties . These materials can be utilized in various applications including catalysis and sensor technology.

Polymeric Structures

The structural motifs derived from 1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) can lead to the formation of polymeric materials with enhanced mechanical properties. Such polymers may find applications in coatings and composites where durability and resistance to environmental factors are critical .

Case Studies

Mechanism of Action

The mechanism of action of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions, influencing various biochemical pathways. The tetramethyl-phenylene core provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of bimx, emphasizing differences in molecular structure, coordination behavior, and applications:

Key Comparisons

Backbone Rigidity and Steric Effects

- The tetramethylphenylene core in bimx introduces significant steric hindrance, limiting rotational freedom and promoting rigid MOF architectures. In contrast, fluorene-based analogues (e.g., ) exhibit even greater rigidity due to their planar fused-ring systems, often yielding thermally stable frameworks.

- Biphenyl derivatives (e.g., ) offer extended conjugation but less steric bulk, enabling more flexible coordination modes.

Donor Groups and Coordination Modes Imidazole vs. Benzimidazole: Benzimidazole-containing ligands (e.g., ) provide stronger π-acceptor properties due to fused aromatic rings, enhancing metal-ligand charge transfer in luminescent complexes. However, bimx’s simpler imidazole groups allow for easier functionalization and solubility . Zwitterionic Derivatives: Bimx’s zwitterionic forms (e.g., in ) enable unique charge-separated coordination environments, unlike neutral ligands such as 1,4-bis(benzimidazolyl)benzene .

Synthetic Accessibility

- Bimx is synthesized from 2,3,5,6-tetramethylterephthalaldehyde, a commercially available precursor, via straightforward condensation reactions . Fluorene-based ligands () require multi-step syntheses involving halogenated intermediates, reducing scalability.

Applications in Materials Chemistry Bimx-based MOFs (e.g., [Zn(bdc)(bimx)]) are notable for their structural diversity and stability in aqueous media, making them suitable for catalytic and sensing applications . Benzimidazole ligands () excel in forming thermally robust frameworks but lack the zwitterionic functionality critical for advanced fluorescence-based detection systems .

Research Findings and Trends

- Luminescence and Sensing: Bimx-derived Eu(III) polymers exhibit strong red emission and have been applied in detecting antibiotics like furacilin . This contrasts with non-zwitterionic ligands, which typically lack such sensitivity.

- Structural Diversity: The methylene bridges in bimx allow for conformational flexibility, enabling the formation of both 2D sheets and 3D networks.

Biological Activity

The compound 1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that includes imidazole rings and a tetramethyl-phenylene backbone. The compound's unique structure may contribute to its biological activities.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of compounds similar to 1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole) . For instance:

- In vitro studies demonstrated that imidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

- A specific study reported that imidazole compounds showed effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating their potency .

Anticancer Activity

The anticancer potential of related compounds has also been explored:

- Molecular docking studies suggest that imidazole derivatives can interact with key proteins involved in cancer pathways, such as caspase 3 and NF-kappa B , indicating a potential for inducing apoptosis in cancer cells .

- Experimental results showed that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including ovarian and melanoma cells. The binding energies in molecular docking simulations were promising, suggesting strong interactions with target proteins .

Data Table: Summary of Biological Activities

Study 1: Antimicrobial Screening

A study conducted by Lance et al. (1983) screened various imidazole derivatives for their antibacterial properties. The results indicated that compounds with a tetramethyl phenylene group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their simpler counterparts. This suggests that structural complexity contributes to increased efficacy.

Study 2: Molecular Docking Analysis

In another research effort focused on anticancer properties, molecular docking simulations were performed to evaluate the interaction of the compound with key proteins involved in apoptosis. The simulations revealed favorable binding interactions with caspase 3 and NF-kappa B, suggesting potential therapeutic applications in cancer treatment .

Q & A

Q. How do environmental factors (pH, light) degrade the compound, and what are the ecotoxicological implications?

- Methodological Answer : Photolysis studies (UV-Vis irradiation, λ = 254 nm) in aqueous buffers (pH 4–10) track degradation kinetics via LC-MS . Hydroxyl radicals (•OH) from advanced oxidation processes (AOPs) cleave methylene bridges, forming imidazole and phenolic byproducts. Ecotoxicology assays (Daphnia magna LC₅₀) quantify acute toxicity of degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.